(3,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that features a benzene ring substituted with a (3,4-dimethylcyclopenta-1,3-dien-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of 3,4-dimethylcyclopenta-1,3-diene with benzene under specific conditions. One common method is the Diels-Alder reaction, where the diene reacts with benzene in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(3,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)benzene
- 3,4-dimethylcyclopenta-1,3-dien-1-yl)benzene
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting electronic and steric effects. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
CAS No. |
51207-04-6 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3,4-dimethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C13H14/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
ROKCKXQPIKTAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.